2-Chloroethane-1-peroxol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethane-1-peroxol can be synthesized through the hydroperoxidation of chloroethane. The reaction involves the addition of hydrogen peroxide to chloroethane under controlled conditions. The process typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale hydroperoxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex peroxides or other oxygenated compounds.
Reduction: Reduction reactions can convert it back to chloroethane or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of more complex peroxides.
Reduction: Formation of chloroethane or other reduced derivatives.
Substitution: Formation of substituted chloroethane derivatives.
Scientific Research Applications
2-Chloroethane-1-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in oxidative stress.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular processes.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloroethane-1-peroxol involves its ability to generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and potential cellular damage. The compound’s reactivity is primarily due to the presence of the hydroperoxide functional group, which can undergo homolytic cleavage to produce free radicals .
Comparison with Similar Compounds
Similar Compounds
Chloroethane: A simpler compound without the hydroperoxide group.
Ethyl hydroperoxide: Similar structure but without the chlorine atom.
2-Bromoethane-1-peroxol: Similar structure with a bromine atom instead of chlorine
Uniqueness
2-Chloroethane-1-peroxol is unique due to the presence of both a chlorine atom and a hydroperoxide groupThe compound’s ability to generate ROS makes it particularly interesting for studies related to oxidative stress and its effects on biological systems .
Properties
CAS No. |
501915-20-4 |
---|---|
Molecular Formula |
C2H5ClO2 |
Molecular Weight |
96.51 g/mol |
IUPAC Name |
1-chloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2H5ClO2/c3-1-2-5-4/h4H,1-2H2 |
InChI Key |
PIXGNJBYAUTOCI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OO |
Origin of Product |
United States |
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